N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
Description
N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a tetrahydrothiophene moiety
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-N-(1,1-dioxothiolan-3-yl)methanimine |
InChI |
InChI=1S/C22H23N3O2S/c1-16-8-9-17(2)21(12-16)22-18(13-23-19-10-11-28(26,27)15-19)14-25(24-22)20-6-4-3-5-7-20/h3-9,12-14,19H,10-11,15H2,1-2H3 |
InChI Key |
XTLNLVPHCZXVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=NC3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and dimethylphenyl groups. The final step involves the formation of the tetrahydrothiophene moiety and its subsequent oxidation to form the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would likely involve similar steps to those used in laboratory settings, scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the pyrazole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce different amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's biological activity has been explored in several studies, indicating potential interactions with biological targets such as enzymes and receptors involved in inflammatory processes. Preliminary research suggests that N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigation.
Case Studies
Several studies have investigated the compound's effects on specific biological targets:
- Anti-inflammatory Activity : Research indicates that the compound may inhibit pathways associated with inflammation, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory disorders.
- Analgesic Effects : The compound has shown promise in reducing pain responses in animal models, suggesting its utility in pain management therapies.
Organic Synthesis
This compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating other complex molecules.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole structure.
- Addition of Tetrahydrothiophen Moiety : Employing coupling reactions to integrate the tetrahydrothiophen component.
- Functionalization : Further modifications to enhance biological activity or alter physical properties.
Mechanism of Action
The mechanism of action of N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
Similar Compounds
N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine: Lacks the 1,1-dioxide group, resulting in different chemical properties.
N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine sulfone: Contains a sulfone group instead of the 1,1-dioxide group.
Uniqueness
The presence of the 1,1-dioxide group in N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide imparts unique chemical properties, such as increased polarity and potential reactivity, distinguishing it from similar compounds.
Biological Activity
N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It contains a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The presence of the tetrahydrothiophene ring adds to its pharmacological potential by enhancing solubility and bioavailability.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. Specifically, compounds similar to N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} have shown inhibitory effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 (colon) | 1.98 |
| Compound B | MEXF 462 (melanoma) | 0.92 |
| N-{(E)-...} | Jurkat (leukemia) | TBD |
These findings suggest that the compound may target specific pathways involved in tumor growth, such as BRAF and EGFR signaling pathways .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. In vitro studies have demonstrated that similar compounds can reduce inflammation markers in cell cultures .
Antimicrobial Activity
N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
This antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of N-{(E)-...} can be closely linked to its structural features:
- Pyrazole Ring : Essential for antitumor and anti-inflammatory activities.
- Tetrahydrothiophene : Enhances solubility and bioavailability.
- Dimethylphenyl Substituent : Influences potency through electronic effects.
Research into SAR has shown that modifications on the phenyl rings can significantly alter the compound's efficacy and selectivity against different biological targets .
Case Studies
Several studies have documented the biological effects of pyrazole derivatives:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that a series of pyrazole derivatives exhibited potent activity against breast cancer cell lines with IC50 values ranging from 0.5 to 2 µM.
- Anti-inflammatory Mechanism : Research conducted by Umesha et al. demonstrated that a related pyrazole derivative reduced TNF-alpha levels in LPS-stimulated macrophages by up to 70%, indicating significant anti-inflammatory potential .
- Antimicrobial Efficacy : A recent investigation found that a similar pyrazole derivative effectively inhibited the growth of multidrug-resistant bacteria, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis involves multi-step heterocyclic chemistry, including pyrazole ring formation and imine condensation. Key challenges include controlling stereochemistry (E-configuration) and minimizing side reactions (e.g., isomerization). Use a Design of Experiments (DoE) approach to optimize variables like temperature, solvent polarity, and catalyst loading. For example, orthogonal arrays (e.g., Taguchi methods) can reduce experimental runs while identifying critical factors influencing yield . X-ray crystallography (as in ) can confirm stereochemical outcomes post-synthesis .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions and imine geometry. Compare chemical shifts with computational predictions (DFT-based) to resolve ambiguities .
- LC-MS/MS : Quantify impurities via high-resolution mass spectrometry with ion-trap detectors. For example, detect sulfone degradation products using fragmentation patterns .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O/S interactions as in ) to validate solid-state stability .
Q. How can solubility and stability in aqueous/organic matrices be systematically evaluated for formulation studies?
- Methodological Answer :
- Solubility : Use the shake-flask method with HPLC quantification across pH buffers (1–13) and solvents (DMSO, THF, ethanol).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify hydrolytic or oxidative degradation pathways (e.g., sulfone group reactivity) .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction mechanisms and transition states in the synthesis of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model imine condensation steps. Compare activation energies for E/Z isomerization pathways using transition-state (TS) optimization with solvent effects (e.g., PCM model) .
- Kinetic Modeling : Apply microkinetic analysis (e.g., steady-state approximation) to simulate rate-determining steps under varying temperatures. Validate with experimental Arrhenius plots .
Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved for structural validation?
- Methodological Answer :
- Dynamic NMR : Probe tautomerism or conformational exchange in solution (e.g., variable-temperature -NMR) to reconcile discrepancies with solid-state XRD data .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on molecular conformation using GROMACS. Compare simulated NOE patterns with experimental data .
Q. What experimental designs are suitable for probing the compound’s intermolecular interactions in biological systems (e.g., protein binding)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (, ) under physiological buffer conditions.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) for binding interactions. Compare with docking simulations (AutoDock Vina) to identify critical binding residues .
Contradiction Analysis
- vs. Computational Models : XRD confirms a rigid H-bonded network in the solid state, while MD simulations suggest conformational flexibility in solution. Resolve by correlating variable-temperature NMR with simulated ensembles .
- Synthetic Yields : Discrepancies between batch reactions (e.g., 45–72% yields) may arise from uncontrolled moisture sensitivity. Use DoE to identify humidity as a critical factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
